

# 2-Fluoroadenosine solubility DMSO chloroform

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## Compound Focus: 2-Fluoroadenosine

CAS No.: 146-78-1

Cat. No.: S748821

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## Solubility Data for a Related Analog

The table below summarizes the quantitative solubility data available for **2'-Deoxy-2'-fluoroadenosine**.

Compound Name	Solvent	Solubility	Condition / Note
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| **2'-Deoxy-2'-fluoroadenosine** [1] | **DMSO** | **50 mg/mL** (185.71 mM) | - Hygroscopic DMSO has a significant impact on solubility.

- Need ultrasonic treatment during preparation. |

## Key Experimental Protocols and Biological Activity

This compound is a subject of active research due to its antitumor and antiviral properties. Key experimental findings and methodologies include:

- **Mechanism of Action:** 2'-Deoxy-2'-fluoroadenosine is incorporated into DNA, interfering with the replication of viruses or cancer cells [1]. It can also be cleaved efficiently by the *E. coli* enzyme purine nucleoside phosphorylase (PNP) to release a toxic compound, 2-fluoroadenine (FAde). This makes it particularly effective against tumors engineered to express this bacterial enzyme [1].
- **In Vitro Antiviral Assay:** The compound's activity was tested against Respiratory Syncytial Virus (RSV) A2 in human HEP-2 cells. The antiviral effect (**EC50 > 50 µM**) was assessed by measuring the

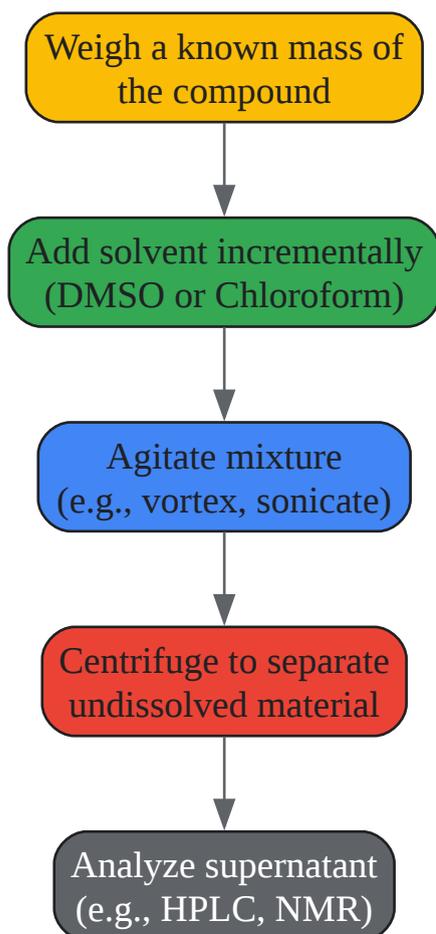
protection against virus-induced cell death after 4 days using a Cell-Titer Glo assay. Its inhibition of the RSV RNA-dependent RNA polymerase was also measured (**IC50 = 7.7  $\mu\text{M}$** ) [1].

- **In Vivo Anti-tumor Protocol:**

- **Animal Model:** D54 tumor cells expressing *E. coli* PNP were injected subcutaneously into mice [1].
- **Dosage & Administration:** The compound was administered via intraperitoneal injection at doses ranging from 10 to 100 mg/kg [1].
- **Result:** The anti-tumor activity was significantly improved with a regimen of 10 mg/kg, administered five times a day for seven consecutive days [1].

## General Considerations for Solubility Determination

Since direct data for **2-Fluoroadenosine** is limited, you might need to determine its solubility experimentally. Here is a generalized protocol for determining compound solubility, which can be adapted for your needs.



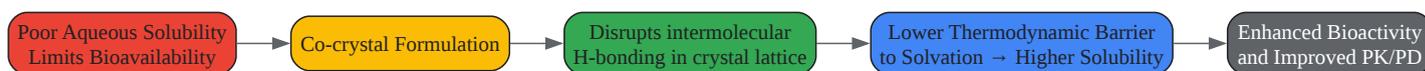
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Workflow for experimental determination of compound solubility.

- **Preparation:** Pre-dry the compound if it is hygroscopic. Use fresh, high-purity solvents [1].
- **Saturation:** Add the solid compound to the solvent in small increments until no more dissolves, agitating thoroughly after each addition (vortex mixing and sonication are common techniques) [1].
- **Separation:** After reaching saturation, centrifuge the mixture to pellet any undissolved solid [2].
- **Quantification:** Carefully separate the supernatant and use an appropriate analytical method (like HPLC with a calibrated standard or NMR) to determine the concentration of the dissolved compound [2].

## Formulation Strategies to Enhance Solubility

The poor aqueous solubility of bioactive compounds is a major challenge in drug development. Co-crystal formulation is a prominent strategy to overcome this [2].



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Logic of using co-crystal formulation to overcome solubility limitations.

As demonstrated with the natural product dihydromyricetin (DHM), co-crystals with counterions like triethanolamine (TEA) can significantly increase aqueous solubility, which in turn enhances biological activity in assays [2].

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## References

1. 2'-Deoxy-2'-fluoroadenosine [medchemexpress.com]

2. Improving the solubility of pseudo-hydrophobic chemicals ... [pmc.ncbi.nlm.nih.gov]

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